7-(2,2-Dimethylpropyl)-2-[(1-methylpyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Description
7-(2,2-Dimethylpropyl)-2-[(1-methylpyrazol-4-yl)methyl]-2,7-diazaspiro[45]decan-6-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties
Properties
IUPAC Name |
7-(2,2-dimethylpropyl)-2-[(1-methylpyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O/c1-17(2,3)13-22-8-5-6-18(16(22)23)7-9-21(14-18)12-15-10-19-20(4)11-15/h10-11H,5-9,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKHUYDVDOZDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCCC2(C1=O)CCN(C2)CC3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,2-Dimethylpropyl)-2-[(1-methylpyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the pyrazole ring through cyclization of appropriate precursors.
- Introduction of the spirocyclic framework via a spirocyclization reaction.
- Functionalization of the spirocyclic core to introduce the 2,2-dimethylpropyl and 1-methylpyrazol-4-yl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-pressure reactors for spirocyclization.
- Catalysts to enhance reaction rates.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2,2-Dimethylpropyl)-2-[(1-methylpyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The unique structure of the compound may make it useful as a catalyst in organic reactions.
Materials Science:
Biology
Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases, depending on its biological activity.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-(2,2-Dimethylpropyl)-2-[(1-methylpyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar frameworks.
Pyrazole Derivatives: Compounds containing the pyrazole ring.
Uniqueness
The uniqueness of 7-(2,2-Dimethylpropyl)-2-[(1-methylpyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one lies in its specific combination of functional groups and spirocyclic structure, which may impart unique chemical and biological properties not found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
